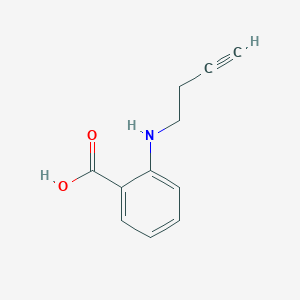

2-(But-3-yn-1-ylamino)benzoic acid

Beschreibung

2-(But-3-yn-1-ylamino)benzoic acid is a benzoic acid derivative featuring a propargylamine (but-3-yn-1-ylamino) substituent at the 2-position of the aromatic ring. The compound combines the carboxylic acid functionality with an alkyne-containing side chain, which may confer unique physicochemical and biological properties.

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

2-(but-3-ynylamino)benzoic acid |

InChI |

InChI=1S/C11H11NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h1,4-7,12H,3,8H2,(H,13,14) |

InChI-Schlüssel |

LPMXVMZHLWKJHK-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCCNC1=CC=CC=C1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-ylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-(But-3-yn-1-ylamino)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(But-3-yn-1-ylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the but-3-yn-1-yl group.

Reduction: Reduced forms of the but-3-yn-1-yl group, such as but-3-en-1-yl or butyl derivatives.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(But-3-yn-1-ylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(But-3-yn-1-ylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The but-3-yn-1-yl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 2-(but-3-yn-1-ylamino)benzoic acid and their substituent-driven properties:

Key Observations:

- Alkyne vs.

- Polarity and Solubility: The propargylamine group may reduce aqueous solubility compared to methoxy- or fluoro-phenoxymethyl thioureides, which possess polar ether/halogen substituents .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The carboxylic acid group in the target compound facilitates strong hydrogen bonding, as seen in analogs like Av7 and Av9 .

- Crystallography Tools : Structural characterization of similar compounds employs SHELX for refinement and ORTEP for visualization, indicating compatibility with standard crystallographic workflows .

Biologische Aktivität

2-(But-3-yn-1-ylamino)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound features an alkyne moiety that may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of 2-(But-3-yn-1-ylamino)benzoic acid is . Its structural representation can be summarized as follows:

- Molecular Formula : C10H9NO2

- SMILES Notation : C#CCNC1=CC=CC(=C1)C(=O)O

- InChI : InChI=1S/C10H9NO2/c1-2-6-11-9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13)

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including 2-(But-3-yn-1-ylamino)benzoic acid, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted that certain benzoic acid derivatives enhance the activity of protein degradation systems in human cells, suggesting potential applications in combating infections and diseases related to protein misfolding .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of 2-(But-3-yn-1-ylamino)benzoic acid have been evaluated in several cancer cell lines. In vitro assays demonstrated that this compound could induce cell death in various cancer types while showing minimal toxicity to normal cells. For example, compounds structurally similar to 2-(But-3-yn-1-ylamino)benzoic acid were shown to inhibit cell growth in Hep-G2 and A2058 cell lines with low IC50 values .

The biological activity of 2-(But-3-yn-1-ylamino)benzoic acid is believed to involve the modulation of key cellular pathways, including:

- Ubiquitin-proteasome pathway (UPP) - Enhancements in proteasomal activity can lead to increased degradation of misfolded proteins.

- Autophagy-Lysosome pathway (ALP) - Activation of autophagy may contribute to cellular homeostasis and protection against stressors .

Study on Proteasome Activation

A notable study investigated the effects of various benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that specific concentrations (up to 10 μg/mL) significantly enhanced proteasomal activity without cytotoxic effects. The study suggested that compounds like 2-(But-3-yn-1-ylamino)benzoic acid could serve as leads for developing anti-aging agents by promoting protein homeostasis .

Antiproliferative Activity Assessment

In another research effort, the antiproliferative effects of 2-(But-3-yn-1-ylamino)benzoic acid were evaluated against a panel of cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at low concentrations (IC50 values ranging from 0.5 to 5 μM), highlighting its potential as an anticancer agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.